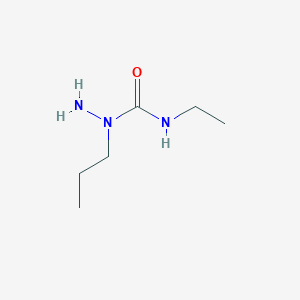

4-Ethyl-2-propyl semicarbazide

Description

Contextualization of Semicarbazide (B1199961) Derivatives in Advanced Organic Chemistry

Semicarbazide, with its urea (B33335) backbone and a terminal hydrazine-like nitrogen, serves as a valuable building block in the synthesis of a multitude of heterocyclic and acyclic compounds. Its derivatives, particularly semicarbazones formed through condensation with aldehydes and ketones, are pivotal in the characterization and purification of carbonyl compounds. google.comscispace.com Beyond their classical analytical role, semicarbazides are integral precursors to various nitrogen-containing heterocycles such as pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles. sciforum.net The incorporation of the semicarbazide motif into larger molecules has been a strategy in the development of compounds with interesting chemical properties. arkat-usa.orgresearchgate.net The reactivity of the different nitrogen atoms in the semicarbazide core allows for selective functionalization, leading to a vast chemical space of derivatives with tailored properties.

Overview of Research Trajectories Pertaining to Alkyl-Substituted Semicarbazides

Research into alkyl-substituted semicarbazides has followed several promising trajectories. The substitution pattern on the semicarbazide skeleton significantly influences the compound's chemical and physical properties.

Alkylation at the N4 position is a common strategy to introduce structural diversity. A variety of 4-mono- and di-substituted semicarbazides have been prepared, often through a one-pot, two-step approach involving the formation of a carbamate (B1207046) followed by reaction with hydrazine (B178648). rsc.orgresearchgate.net This method has proven effective for generating libraries of 4-substituted semicarbazides for further investigation. rsc.org

On the other hand, selective alkylation at the N2 position has been historically challenging due to the higher nucleophilicity of the terminal N1 nitrogen. arkat-usa.org However, recent advancements have provided efficient protocols for the synthesis of 2-alkylsemicarbazides. cabidigitallibrary.orgmdpi.com A notable method involves the protection of the N1-amino group as a semicarbazone, followed by N2-alkylation and subsequent hydrolysis to yield the desired 2-substituted semicarbazide. sciforum.netarkat-usa.org This breakthrough has opened avenues for the synthesis of previously hard-to-access 2-alkylsemicarbazides. cabidigitallibrary.orgmdpi.com Research has also explored the synthesis and properties of asymmetrically N,N'-substituted semicarbazides, highlighting the ongoing interest in creating complex substitution patterns. cabidigitallibrary.org

Research Focus on 4-Ethyl-2-propyl Semicarbazide within the Semicarbazide Class

Within the extensive family of semicarbazide derivatives, "this compound" represents a specific, di-substituted structure. While direct and extensive research focusing solely on this compound is not widely documented in publicly available literature, its synthesis and properties can be logically inferred from the established chemistry of related N-alkylated semicarbazides. The synthesis of such a molecule would likely involve a multi-step process combining methodologies for N4 and N2 alkylation.

A plausible synthetic route could commence with the preparation of 4-ethylsemicarbazide. This could be achieved by reacting an ethyl isocyanate precursor with hydrazine. rsc.org Subsequently, the 4-ethylsemicarbazide could be condensed with a ketone, such as acetone (B3395972), to form the corresponding 4-ethylsemicarbazone. This step serves to protect the N1 position and activate the N2 position for the next alkylation step. The resulting 4-ethylsemicarbazone can then be subjected to N2-alkylation using a propylating agent, like propyl bromide, in the presence of a suitable base. sciforum.netarkat-usa.org The final step would involve the acidic hydrolysis of the di-substituted semicarbazone to yield the target compound, this compound.

The physicochemical properties of this compound can be predicted based on its structure. The presence of both ethyl and propyl groups would increase its lipophilicity compared to the parent semicarbazide.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C6H15N3O |

| Molecular Weight | 145.20 g/mol |

| Appearance | Likely a colorless oil or low-melting solid |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

| Boiling Point | Higher than that of monosubstituted ethyl- or propyl-semicarbazides |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Note: The data in this table is theoretical and based on the analysis of structurally similar compounds. Experimental verification is required for confirmation.

The study of asymmetrically di-substituted semicarbazides like this compound is a niche but important area of research. The specific arrangement of the alkyl groups can lead to unique steric and electronic environments around the semicarbazide core, potentially influencing its reactivity in further synthetic transformations and its interactions in various chemical systems. The lack of extensive dedicated research on this particular compound highlights a gap in the comprehensive understanding of di-substituted semicarbazides and presents an opportunity for future investigation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15N3O |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-amino-3-ethyl-1-propylurea |

InChI |

InChI=1S/C6H15N3O/c1-3-5-9(7)6(10)8-4-2/h3-5,7H2,1-2H3,(H,8,10) |

InChI Key |

WVROCHTTYDMQHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C(=O)NCC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethyl 2 Propyl Semicarbazide and Analogous 2 Alkylsemicarbazides

Established Synthetic Routes for 2-Alkylsemicarbazides

Carbamoylation of Monosubstituted Hydrazines

One of the classical approaches involves the carbamoylation of a corresponding monosubstituted hydrazine (B178648). arkat-usa.orgresearchgate.net In this method, an alkylhydrazine is treated with a carbamoylating agent to introduce the carbamoyl (B1232498) group (NH₂CO). sciforum.net Various reagents can be employed for this transformation, including trimethylsilyl (B98337) isocyanate, urea (B33335), or cyanic acid. researchgate.netmdpi.com The latter is often generated in situ from the reaction of a Brønsted acid with a metal cyanate. arkat-usa.orgsciforum.net While this route directly forms the desired C-N bond of the semicarbazide (B1199961) backbone, its efficiency can be limited by the availability and stability of the starting monosubstituted hydrazines. sciforum.net

Nitrosonation-Reduction Pathways from N-Alkylureas

An alternative established route begins with N-alkylureas. arkat-usa.orgsciforum.net This two-step pathway first involves the nitrosonation of the N-alkylurea, typically using nitrous acid (generated in situ) or its anhydride, to yield an N-Alkyl-N-nitrosourea intermediate. sciforum.netmdpi.com The subsequent step is the reduction of the nitroso group to an amino group. researchgate.net This reduction can be accomplished using several methods, such as zinc dust in aqueous acetic acid, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst, or via electrochemical methods. arkat-usa.orgsciforum.netmdpi.com

| Method | Starting Material | Key Reagents | General Drawbacks |

| Carbamoylation | Monosubstituted Hydrazine | Trimethylsilyl isocyanate, Urea, Cyanic Acid | Availability of starting hydrazines, potential for side reactions. sciforum.netmdpi.com |

| Nitrosonation-Reduction | N-Alkylurea | 1. Nitrous Acid2. Zn/AcOH or H₂/Pd/C | Use of toxic nitroso compounds, often multi-step with laborious isolation. sciforum.netmdpi.com |

Novel and Optimized Protocols for 2-Alkylsemicarbazide Construction

Recent advancements have led to more efficient and general protocols for the synthesis of 2-alkylsemicarbazides, overcoming many of the limitations of classical methods. arkat-usa.org A particularly effective strategy is centered around the selective alkylation of semicarbazone intermediates. mdpi.com

This modern approach is a general three-step synthesis that begins with commercially available semicarbazide hydrochloride. arkat-usa.orgmdpi.com The process involves the initial preparation of a protective semicarbazone (e.g., acetone (B3395972) semicarbazone), followed by its selective N2-alkylation and subsequent mild hydrolysis to furnish the desired 2-alkylsemicarbazide, often as its hydrochloride salt. arkat-usa.orgmdpi.com

Selective N2-Alkylation of Semicarbazones as Intermediates

The core of this novel methodology is the highly selective alkylation at the N2 position of a semicarbazone. arkat-usa.org This selectivity is achieved by first forming a conjugate base of the semicarbazone, which then reacts with an alkylating agent. mdpi.com While various base and solvent combinations have been explored, a specific system has proven most effective for achieving high selectivity and yield. mdpi.comresearchgate.net

The critical step for ensuring selective N2-alkylation is the choice of the deprotonating agent and solvent. mdpi.com Extensive research has identified sodium hydride (NaH) in acetonitrile (B52724) (MeCN) as the optimal combination for the complete and selective deprotonation of the N2-proton of various semicarbazones. arkat-usa.orgsciforum.netmdpi.com The strong basicity of NaH effectively generates the corresponding anion (a conjugated base) at the N2 position. mdpi.comsmolecule.com

Other base-solvent systems have been investigated, including potassium carbonate in DMF (K₂CO₃/DMF) and sodium amide in dioxane, but these have often been found to be less efficient or inapplicable for the N2-alkylation of certain semicarbazone substrates. mdpi.comresearchgate.netgoogle.com

Once the N2-anion of the semicarbazone is generated, it is treated with an appropriate electrophilic alkylating reagent. arkat-usa.orgsciforum.net A range of electrophiles can be used, including alkyl bromides (e.g., ethyl bromide, propyl bromide) and dimethyl sulfate (B86663). mdpi.comsmolecule.com For instance, to synthesize the 2-propyl moiety, the acetone semicarbazone anion would be reacted with a propyl halide, such as propyl bromide. sciforum.net The reaction with dimethyl sulfate proceeds smoothly at room temperature, while reactions with less reactive alkyl bromides may require heating under reflux to achieve good conversion. sciforum.netmdpi.com

Following the alkylation step, the resulting 2-alkylsemicarbazone is not isolated but is directly hydrolyzed. google.com This is typically achieved by brief heating with hydrochloric acid, which cleaves the protective imine bond and yields the target 2-alkylsemicarbazide hydrochloride salt in good yields. researchgate.netmdpi.com

The table below summarizes the synthesis of various 2-alkylsemicarbazide hydrochlorides via the alkylation of the acetone semicarbazone conjugate base, followed by acid hydrolysis. sciforum.net

| Alkylating Reagent | Reaction Conditions | Product | Yield (%) |

| Dimethyl sulfate | rt, 17 h | 2-Methylsemicarbazide HCl | 72 |

| Ethyl bromide | reflux, 9 h | 2-Ethylsemicarbazide HCl | 71 |

| Propyl bromide | reflux, 9 h | 2-Propylsemicarbazide HCl | 71 |

| Butyl bromide | reflux, 9 h | 2-Butylsemicarbazide HCl | 59 |

| Benzyl bromide | reflux, 6.5 h | 2-Benzylsemicarbazide HCl | 60 |

Hydrolytic Cleavage of Alkylated Semicarbazones for Target Compound Isolation

The final step in a common synthetic route to 2-alkylsemicarbazides is the deprotection of the N1-amino group. This is typically accomplished through the hydrolytic cleavage of a 2-alkylsemicarbazone intermediate. Semicarbazones derived from aliphatic ketones, such as acetone, are particularly useful because they are labile enough to be hydrolyzed under mild conditions, which prevents the degradation of the desired product. mdpi.comresearchgate.net Semicarbazones of aromatic aldehydes, in contrast, often require more drastic hydrolytic conditions that can lead to the formation of unwanted side products. mdpi.comresearchgate.net

The hydrolysis is an acid-catalyzed reaction that is effectively the reverse of semicarbazone formation. nih.govmasterorganicchemistry.com The mechanism involves several key steps:

Protonation: The reaction is initiated by the protonation of the imine nitrogen atom by an acid catalyst. This step increases the electrophilicity of the imine carbon. nih.govvaia.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated imine carbon, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.govvaia.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the semicarbazide moiety.

Elimination: The C-N bond cleaves, eliminating the 2-alkylsemicarbazide and leaving behind a protonated ketone (or aldehyde).

Deprotonation: The protonated ketone is deprotonated by a water molecule to regenerate the ketone and the acid catalyst, yielding the final products.

A general and efficient protocol for this transformation involves heating the acetone 2-alkylsemicarbazone intermediate with hydrochloric acid. mdpi.comarkat-usa.org For instance, brief heating at 60°C with 17-36% hydrochloric acid is sufficient to hydrolyze the acetone 2-alkylsemicarbazones, affording the corresponding 2-alkylsemicarbazide hydrochlorides in good yields. researchgate.netarkat-usa.org The free base can then be obtained by treatment with an appropriate base, such as aqueous sodium carbonate. mdpi.com

| Precursor (Acetone 2-Alkylsemicarbazone) | Hydrolysis Conditions | Product (2-Alkylsemicarbazide HCl) | Yield (%) | Reference |

| Acetone 2-methylsemicarbazone | 17-36% HCl, 60°C | 2-Methylsemicarbazide hydrochloride | 72% | researchgate.net |

| Acetone 2-ethylsemicarbazone | 17-36% HCl, 60°C | 2-Ethylsemicarbazide hydrochloride | 71% | researchgate.net |

| Acetone 2-propylsemicarbazone | 17-36% HCl, 60°C | 2-Propylsemicarbazide hydrochloride | 71% | researchgate.net |

| Acetone 2-butylsemicarbazone | 17-36% HCl, 60°C | 2-Butylsemicarbazide hydrochloride | 59% | researchgate.net |

| Acetone 2-benzylsemicarbazone | 17-36% HCl, 60°C | 2-Benzylsemicarbazide hydrochloride | 60% | researchgate.net |

Regioselective Synthesis Considerations for 4-Ethyl-2-propyl Semicarbazide

The synthesis of a specifically substituted compound like this compound presents a significant challenge in regioselectivity. The goal is to introduce an ethyl group exclusively at the N4 position and a propyl group at the N2 position. Direct alkylation of semicarbazide is not feasible as it would lead to a mixture of products due to the higher nucleophilicity of the N1 nitrogen. arkat-usa.org Therefore, a multi-step, regioselective approach is necessary.

A highly effective strategy involves a specific sequence of protection and alkylation steps:

N4-Alkylation: The synthesis would logically begin by creating the 4-ethylsemicarbazide backbone. This can be achieved through the reaction of hydrazine with an ethyl isocyanate. This initial step selectively places the ethyl group at the N4 position, as the reaction between an isocyanate and hydrazine proceeds at the unsubstituted terminal nitrogen.

N1-Protection and N2-Activation: With the 4-ethylsemicarbazide scaffold in hand, the next challenge is the selective alkylation of the N2 position. To prevent alkylation at the more nucleophilic N1 nitrogen, it must be protected. This is conveniently done by reacting the 4-ethylsemicarbazide with a ketone, such as acetone, to form the corresponding 4-ethylsemicarbazone. This protection serves a dual purpose: it blocks the N1 position and, by introducing an electron-withdrawing imine group, it significantly increases the acidity of the N2 proton, making it susceptible to deprotonation by a suitable base. arkat-usa.orgsciforum.net

Selective N2-Alkylation: The crucial step for introducing the propyl group is the selective N2-alkylation of the 4-ethyl-acetone-semicarbazone intermediate. Research has shown that using sodium hydride (NaH) as a base in an aprotic solvent like acetonitrile (MeCN) is highly effective for the deprotonation of the N2 nitrogen in semicarbazones. mdpi.comarkat-usa.org The resulting conjugate base is a potent nucleophile that can then be treated with an alkylating agent, such as propyl bromide, to afford the N2-alkylated product, 4-ethyl-2-propyl-acetone-semicarbazone, in high yield. arkat-usa.org This method has been demonstrated to be general and efficient for a variety of alkyl groups. researchgate.netarkat-usa.orgsciforum.net

Following this N2-alkylation, the acetone protecting group can be removed via the hydrolytic cleavage method described in the previous section to yield the final target compound, this compound.

| Semicarbazone Substrate | Base/Solvent | Alkylating Agent | Conditions | Yield of N2-Alkylated Product (%) | Reference |

| Acetone semicarbazone | NaH/MeCN | Dimethyl sulfate | rt, 17 h | ~95% (in situ) | researchgate.net |

| Benzaldehyde (B42025) semicarbazone | NaH/MeCN | Methyl iodide | rt, 5.3 h | 95% | arkat-usa.org |

| 4-Methoxybenzaldehyde semicarbazone | NaH/MeCN | Methyl iodide | rt, 2 h | 97% | arkat-usa.org |

| Cyclohexanone (B45756) semicarbazone | NaH/MeCN | Ethyl iodide | rt, 20 h | 96% | arkat-usa.org |

| Cyclohexanone semicarbazone | NaH/MeCN | Butyl iodide | rt, 20 h | 72% | arkat-usa.org |

| Cyclohexanone semicarbazone | NaH/MeCN | Benzyl bromide | rt, 20 h | 91% | arkat-usa.org |

Elucidation of Reaction Mechanisms Involving Semicarbazide Compounds and Their Derivatives

Mechanistic Studies of Semicarbazone Formation from Carbonyl Compounds

Nucleophilic Addition Pathways of Semicarbazide (B1199961)

The formation of a semicarbazone begins with the nucleophilic attack of the terminal primary amino group of semicarbazide on the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.comnumberanalytics.com This initial step is often the rate-limiting step, particularly under acidic conditions. nptel.ac.inasianpubs.org The carbonyl group's carbon is sp2 hybridized and has a trigonal planar geometry, which changes to sp3 hybridization and a tetrahedral geometry upon nucleophilic addition. masterorganicchemistry.com This addition leads to the formation of a tetrahedral intermediate called a carbinolamine. numberanalytics.comnih.gov

It is important to note that although semicarbazide possesses three nitrogen atoms, only the terminal -NH2 group is sufficiently nucleophilic to participate in this reaction. The other two nitrogen atoms are adjacent to the carbonyl group and their lone pairs are delocalized through resonance, reducing their nucleophilicity. libretexts.org

The reaction can be catalyzed by both acids and bases. nptel.ac.in In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic semicarbazide. numberanalytics.comnih.gov

Condensation Reaction Kinetics and Thermodynamic Analyses

The kinetics of semicarbazone formation are influenced by several factors, including pH, temperature, and the presence of catalysts. numberanalytics.comnumberanalytics.com The reaction rate is generally found to follow second-order kinetics, being dependent on the concentrations of both the carbonyl compound and semicarbazide. numberanalytics.com

The reaction proceeds through a two-step mechanism: a reversible nucleophilic addition to form the carbinolamine intermediate, followed by an acid-catalyzed dehydration (elimination of a water molecule) to form the final semicarbazone product. asianpubs.orgnih.gov

Step 1 (Nucleophilic Addition): Carbonyl Compound + Semicarbazide ⇌ Carbinolamine

Step 2 (Dehydration): Carbinolamine + H⁺ → Semicarbazone + H₂O + H⁺

The rate-determining step of the reaction can change depending on the pH of the medium. In strongly acidic solutions, the semicarbazide can be protonated, reducing its nucleophilicity and slowing down the initial addition step. Conversely, in neutral or basic solutions, the dehydration of the carbinolamine intermediate is often the slower, rate-limiting step. nptel.ac.in Optimal reaction rates are typically observed in weakly acidic conditions (pH 3-5). numberanalytics.com

Thermodynamic studies can distinguish between kinetically and thermodynamically controlled products in reactions with multiple possible carbonyl substrates. pbworks.comodinity.com The kinetically controlled product is formed faster due to a lower activation energy, while the thermodynamically controlled product is the more stable product. pbworks.com For instance, in a competitive reaction between cyclohexanone (B45756) and 2-furaldehyde with semicarbazide, cyclohexanone semicarbazone is the kinetic product, while 2-furaldehyde semicarbazone is the more stable thermodynamic product. odinity.comscribd.com

| Factor | Influence on Semicarbazone Formation |

| pH | Optimal rates are typically in the weakly acidic range (pH 3-5). numberanalytics.com |

| Temperature | Reaction rate generally increases with temperature. numberanalytics.com |

| Catalysts | Acid catalysts enhance the reaction rate by protonating the carbonyl oxygen. numberanalytics.comnumberanalytics.com |

| Steric Effects | Increased steric hindrance around the carbonyl group can significantly slow down the rate of nucleophilic attack. asianpubs.org |

Computational Modeling of Transition States and Energy Barriers

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism of semicarbazone formation. researchgate.netresearchgate.net These studies can model the transition states and calculate the energy barriers associated with each step of the reaction.

DFT calculations have confirmed that the reaction generally proceeds through two main transition states corresponding to the nucleophilic addition and the subsequent dehydration step. researchgate.net The computed activation enthalpies and Gibbs free energies of activation vary depending on the specific carbonyl compound and semicarbazide derivative involved. researchgate.net

Molecular dynamics simulations can also be used to analyze the stability of semicarbazide derivatives in different environments, such as in aqueous solution. researchgate.net These computational approaches are valuable for predicting the reactivity of different semicarbazide and carbonyl compounds and for understanding the detailed molecular interactions that govern the reaction pathway. For example, theoretical calculations can elucidate the tautomeric forms of the products and their relative stabilities. beilstein-journals.org

Mechanisms of Alkylation Reactions at Specific Nitrogen Centers within Semicarbazide Scaffolds

The alkylation of semicarbazides can occur at different nitrogen atoms, leading to a variety of substituted products. The specific site of alkylation depends on the nucleophilicity of the nitrogen atoms and the reaction conditions employed. The nitrogen atoms in the semicarbazide scaffold are typically labeled as N1, N2, and N4, starting from the terminal amino group.

Direct alkylation of semicarbazide is challenging to control because the N1 nitrogen is the most basic and nucleophilic, leading to preferential alkylation at this position. arkat-usa.org To achieve selective alkylation at the N2 position, a common strategy involves the initial formation of a semicarzone, which protects the N1 nitrogen. The semicarbazone can then be deprotonated with a suitable base to form a conjugate base, which subsequently reacts with an alkylating agent. arkat-usa.orgmdpi.com

A variety of base and solvent systems have been explored for the deprotonation of semicarbazones, including sodium hydride in dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), potassium carbonate in DMF, and sodium ethoxide in ethanol. arkat-usa.orgresearchgate.net The choice of base and solvent is critical for achieving selective N2-alkylation. For instance, using sodium hydride in MeCN has been shown to be effective for the selective N2-alkylation of various semicarbazones. researchgate.net

Following alkylation at the N2 position of the semicarbazone, the protecting carbonyl group can be removed by acid-catalyzed hydrolysis to yield the desired 2-alkylsemicarbazide. arkat-usa.orgmdpi.com The hydrolysis of semicarbazones derived from aliphatic ketones is generally facile under mild acidic conditions. arkat-usa.orgsciforum.net This multi-step process allows for the synthesis of 2-alkylsemicarbazides, such as 2-propylsemicarbazide, which are not readily accessible through direct alkylation. mdpi.comresearchgate.net

Hydrolytic Pathways of Semicarbazide Derivatives

The hydrolysis of semicarbazide derivatives, particularly semicarbazones, is essentially the reverse of their formation. nih.gov This reaction involves the cleavage of the carbon-nitrogen double bond (C=N) and results in the regeneration of the original carbonyl compound and the semicarbazide derivative.

The hydrolysis of semicarbazones is typically acid-catalyzed. google.com The mechanism commences with the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. nih.gov A water molecule then acts as a nucleophile, attacking the imine carbon to form a protonated carbinolamine intermediate. Subsequent proton transfers and elimination of the semicarbazide moiety lead to the final carbonyl compound.

The stability of semicarbazones towards hydrolysis can be influenced by electronic and steric factors. Electron-withdrawing groups on the carbonyl-derived portion of the molecule can increase the susceptibility of the imine carbon to nucleophilic attack, thereby facilitating hydrolysis. Conversely, bulky substituents can sterically hinder the approach of water, slowing down the hydrolysis rate.

Forced degradation studies under acidic and alkaline conditions are often employed to understand the hydrolytic stability of semicarbazone derivatives. ijrpc.com For example, a semicarbazone derivative was found to be completely hydrolyzed under both acidic (0.1M HCl) and alkaline (0.1M NaOH) conditions at room temperature and upon heating. ijrpc.com The conditions required for the hydrolysis of semicarbazones of aromatic aldehydes are generally more drastic compared to those derived from aliphatic ketones. arkat-usa.orgsciforum.net

Derivatization and Chemical Transformations of 4 Ethyl 2 Propyl Semicarbazide

The reactivity of 4-Ethyl-2-propyl semicarbazide (B1199961) is primarily centered around its terminal hydrazine (B178648) nitrogen and the carbonyl group. These functionalities allow it to participate in a variety of chemical reactions, leading to the formation of diverse nitrogen-containing compounds.

Formation of Diverse Acyclic and Heterocyclic Nitrogen-Containing Compounds

The semicarbazide moiety is a precursor to a multitude of acyclic and cyclic structures, which are of significant interest in medicinal and materials chemistry.

The most fundamental reaction of 4-Ethyl-2-propyl semicarbazide is its condensation with aldehydes and ketones. core.ac.uk This reaction, typically carried out in an acidic medium, results in the formation of the corresponding 4-ethyl-2-propyl semicarbazones. nih.govthieme-connect.com The presence of ethyl and propyl groups on the non-reacting nitrogen atoms influences the solubility and electronic properties of the resulting semicarbazone.

The general reaction involves the nucleophilic attack of the terminal amino group of the semicarbazide onto the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the C=N double bond characteristic of a semicarbazone. nih.gov These semicarbazone derivatives are not just stable compounds but also crucial intermediates for synthesizing other complex molecules. core.ac.ukmdpi.com

Table 1: Examples of Semicarbazone Synthesis

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Aldehyde (e.g., Benzaldehyde) | 4-Ethyl-2-propyl benzaldehyde (B42025) semicarbazone |

| This compound | Ketone (e.g., Acetone) | 4-Ethyl-2-propyl acetone (B3395972) semicarbazone |

| This compound | Levulinic Acid | 4-Aryl substituted semicarbazones of levulinic acid nih.gov |

Construction of Azapeptides and Hydantoins

Azapeptides: this compound can be incorporated into peptide chains to form azapeptides. nih.govacs.org Azapeptides are peptide mimics where the α-carbon of an amino acid residue is replaced by a nitrogen atom, a modification that can enhance metabolic stability and enforce specific conformations, such as β-turns. nih.govacs.orgresearchgate.net The synthesis often proceeds through a semicarbazone intermediate derived from the semicarbazide, which is then N-alkylated to introduce the desired side chain before being incorporated into the peptide sequence. nih.govnih.gov This submonomer approach allows for the creation of diverse azapeptide libraries. nih.govacs.orgresearchgate.net

Hydantoins: Semicarbazides can be used to synthesize hydantoin (B18101) rings, a core structure in many pharmaceuticals. tandfonline.com For instance, the condensation of a semicarbazide with a 1,2-diketo compound, like benzil, can lead to the formation of N-amino hydantoin derivatives in a single step. tandfonline.comtandfonline.com The reaction of this compound with an appropriate α-keto ester followed by cyclization would yield a hydantoin substituted at the N-1, N-3, or C-5 position, depending on the specific reaction conditions and substrates. The reaction of semicarbazones with a monochloroacetic acid ester can also produce hydantoins. google.com

Generation of Pyrazoles, Triazoles, and Triazines

Pyrazoles: Semicarbazones derived from this compound can serve as precursors for the synthesis of pyrazole (B372694) rings. hilarispublisher.com For example, reaction with reagents like a Vilsmeier reagent (DMF-POCl₃) can induce cyclization of the semicarbazone to form a pyrazole-4-carboxaldehyde. hilarispublisher.com Another route involves the reaction of semicarbazide derivatives with β-dicarbonyl compounds like acetylacetone, which can lead to the formation of pyrazole-1-carboxamides. acs.org

Triazoles: The semicarbazone structure can be integrated into a triazole ring system to create hybrid molecules. rsc.orgrsc.orgnih.gov A common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where a semicarbazone bearing a terminal alkyne is reacted with an organic azide (B81097) to form a 1,2,3-triazole ring. rsc.orgrsc.orgresearchgate.net

Triazines: Semicarbazones are key intermediates in the synthesis of as-triazines (1,2,4-triazines). wiley.comijpsr.com The acid-catalyzed cyclization of arylglyoxal aldoxime semicarbazones is a known method for producing 6-aryl-as-triazin-3(2H)-ones. wiley.com Similarly, refluxing semicarbazones in the presence of a base can lead to the formation of 6-substituted-1,2,4-triazines. ijpsr.com The specific substitution pattern on the resulting triazine ring would be dictated by the structure of the initial carbonyl compound used to form the semicarbazone.

Formation of Pyrimidines, Oxadiazoles, and Azamacrocycles

Pyrimidines: While direct synthesis from semicarbazides is less common, derivatives like thiosemicarbazides (which can be conceptually derived from semicarbazides) are used in the synthesis of pyrimidine-based macrocycles.

Oxadiazoles: this compound is a suitable starting material for the synthesis of 1,3,4-oxadiazoles. nih.govijper.org A one-pot procedure involves the condensation of the semicarbazide with an aldehyde, followed by an iodine-mediated oxidative cyclization to yield 2-amino-substituted 1,3,4-oxadiazoles. acs.orgnih.gov Alternatively, the corresponding acylsemicarbazide can be cyclized.

Azamacrocycles: Semicarbazide and thiosemicarbazide-based precursors are employed in the synthesis of large, nitrogen-containing rings known as azamacrocycles. rsc.orgresearchgate.net Acid-promoted cyclodimerization or cyclotrimerization of precursors derived from semicarbazides can lead to the formation of 14- or 21-membered rings. rsc.org For example, the self-assembly of cyclic bis-semicarbazones has been shown to form 14-membered macrocycles. rsc.org

Coordination Chemistry: Ligand Synthesis and Metal Complexation with Transition Metals

The semicarbazone derivatives of this compound are versatile chelating ligands in coordination chemistry. core.ac.uk The presence of oxygen and nitrogen donor atoms allows them to form stable complexes with a variety of transition metals. core.ac.ukgrin.com

Characterization of Semicarbazide-Derived Ligands

Semicarbazones derived from this compound can act as bidentate or tridentate ligands. core.ac.uk Coordination typically occurs through the carbonyl oxygen and the azomethine nitrogen atom. core.ac.ukpnrjournal.com If the original aldehyde or ketone used to form the semicarbazone contains an additional donor group (e.g., a hydroxyl or pyridyl group), the ligand can become tridentate. core.ac.ukpnrjournal.com

The coordination mode is sensitive to factors like the metal ion and reaction conditions. core.ac.uk The ligand can coordinate as a neutral molecule or, after deprotonation of the amide proton, as an anionic ligand. core.ac.uknanoient.org This deprotonation increases the electron delocalization within the chelate ring. core.ac.uk

Table 2: Characterization Techniques for Semicarbazone-Metal Complexes

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Confirms coordination through shifts in the C=O and C=N stretching frequencies. Disappearance of the N-H band can indicate deprotonation. grin.comasianpubs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Shows shifts in proton and carbon signals upon complexation, particularly for the protons near the coordination sites. grin.comasianpubs.org |

| Elemental Analysis | Determines the stoichiometry of the metal-ligand complex. grin.comorientjchem.org |

| Magnetic Susceptibility | Provides information about the electronic structure and geometry of the complex (e.g., octahedral, tetrahedral, square planar). orientjchem.orgtandfonline.com |

The study of such metal complexes is an active area of research, driven by their potential applications in catalysis and materials science. The specific ethyl and propyl substituents on the semicarbazide backbone can fine-tune the steric and electronic properties of the resulting metal complexes, influencing their stability and reactivity.

Preparation and Structural Analysis of Metal Chelates

The study of metal chelates involving semicarbazone ligands is a robust field. These ligands, typically formed by the condensation of a semicarbazide with an aldehyde or ketone, can act as versatile chelating agents, bonding with transition metal ions through nitrogen and oxygen atoms. researchgate.netgrin.commdpi.com Structural analyses of these complexes, often employing techniques like IR, NMR spectroscopy, and X-ray crystallography, have elucidated various coordination modes (monodentate, bidentate, tridentate) and geometries (e.g., square planar, octahedral, tetrahedral). researchgate.netrevistabionatura.com For instance, studies on Schiff bases derived from semicarbazide hydrochloride and various aldehydes have detailed the formation and structural characteristics of their complexes with metals such as Cu(II), Ni(II), Co(II), and Fe(III). researchgate.net However, no specific studies have been published on the synthesis or structural characterization of metal chelates formed directly with this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for Semicarbazides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including substituted semicarbazides. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR spectroscopy would confirm the presence and connectivity of the ethyl and propyl groups, as well as the protons on the semicarbazide (B1199961) backbone. The spectrum would be expected to show distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl and propyl chains, with characteristic chemical shifts and spin-spin coupling patterns. Protons attached to nitrogen atoms (N-H) would likely appear as broad signals, and their chemical shifts can be sensitive to solvent and temperature. nih.govrsc.orgresearchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. A distinct signal would be expected for each unique carbon atom in 4-Ethyl-2-propyl semicarbazide. The carbonyl carbon (C=O) of the semicarbazide group would appear at a characteristic downfield chemical shift. nih.govchemicalbook.com The chemical shifts of the alkyl carbons would confirm the presence of the ethyl and propyl groups.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings within the ethyl and propyl groups, while HSQC would correlate each proton with its directly attached carbon atom, providing definitive structural confirmation.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| NH -C=O | 7.5 - 8.5 | Broad Singlet |

| NH -N | 5.5 - 6.5 | Broad Singlet |

| CH ₂ (Ethyl, N-4) | 3.1 - 3.4 | Quartet |

| CH ₂ (Propyl, N-2) | 2.9 - 3.2 | Triplet |

| CH ₂ (Propyl, middle) | 1.4 - 1.7 | Sextet |

| CH ₃ (Ethyl) | 1.0 - 1.3 | Triplet |

| CH ₃ (Propyl) | 0.8 - 1.1 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O | 155 - 160 |

| C H₂ (Ethyl, N-4) | 40 - 45 |

| C H₂ (Propyl, N-2) | 50 - 55 |

| C H₂ (Propyl, middle) | 20 - 25 |

| C H₃ (Ethyl) | 13 - 16 |

| C H₃ (Propyl) | 10 - 13 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds. The N-H stretching vibrations typically appear as broad bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp band usually found between 1650 and 1680 cm⁻¹. scirp.org The C-H stretching vibrations of the ethyl and propyl groups would be observed in the 2850-3000 cm⁻¹ region. nih.govrsc.orgnist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O bond, while strong in the IR, may show a weaker signal in the Raman spectrum. Conversely, the C-C and C-N bonds of the molecular backbone may produce more intense Raman signals.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad) | 3200 - 3400 |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch | 1650 - 1680 (strong) | 1650 - 1680 (weak) |

| N-H Bend | 1550 - 1650 | 1550 - 1650 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for semicarbazides involve the cleavage of the N-N bond and the loss of small neutral molecules or radicals. rsc.org The fragmentation of the ethyl and propyl side chains would also produce characteristic fragment ions.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M-29]⁺ | Loss of Ethyl Radical (•C₂H₅) |

| [M-43]⁺ | Loss of Propyl Radical (•C₃H₇) |

| [M-43]⁺ | Loss of HNCO |

| [M-57]⁺ | Loss of C₂H₅NCO |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis would determine the thermal stability of this compound and identify the temperature at which it begins to decompose. libretexts.orgctherm.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. ctherm.com A DSC thermogram would reveal important thermal transitions, such as melting point and any polymorphic phase transitions. perkinelmer.com.arresearchgate.net

Computational and Theoretical Investigations in 2 Alkylsemicarbazide Chemistry

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying semicarbazide (B1199961) derivatives due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations allow for the detailed examination of molecular properties by approximating the electron density of a system.

DFT calculations are employed to determine the optimized molecular geometry of 4-Ethyl-2-propyl semicarbazide, including bond lengths, bond angles, and dihedral angles. researchgate.net These computed parameters can be compared with experimental data where available. The electronic structure is further elucidated through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. csic.es

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding and electronic structure. NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the this compound molecule. csic.es Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. csic.esuns.ac.rs For instance, the oxygen atom of the carbonyl group is typically identified as a site for potential electrophilic attack. csic.es

Interactive Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value (a.u.) |

| HOMO Energy | -0.245 |

| LUMO Energy | 0.089 |

| HOMO-LUMO Gap (eV) | 9.09 |

| Dipole Moment (Debye) | 3.12 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties calculated using DFT.

DFT methods are instrumental in mapping out the potential energy surfaces of chemical reactions involving 2-alkylsemicarbazides. This allows for the prediction of reaction pathways and the calculation of their associated energetics. For example, in the formation of semicarbazones from the reaction of a semicarbazide with an aldehyde or ketone, DFT can be used to model the transition states and intermediates along the reaction coordinate. researchgate.net

Interactive Table 2: Predicted Energetics for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic Attack | 12.5 | -5.2 |

| Dehydration | 25.1 | 10.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A significant application of DFT is the prediction of various spectroscopic properties. Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be performed. researchgate.netnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net

The correlation between calculated and experimental spectroscopic data is often very good, making DFT a valuable tool for structural elucidation and characterization of new 2-alkylsemicarbazide compounds. researchgate.net For instance, calculated vibrational frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the theoretical model, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Validation

Beyond DFT, other quantum chemical methods can be employed to validate and provide deeper insights into reaction mechanisms. These calculations can help to distinguish between different possible mechanistic pathways and to understand the role of various factors, such as catalysts or solvent effects, on the reaction outcome. nih.govresearchgate.net

By modeling the electronic changes that occur during a reaction, quantum chemical calculations can provide a detailed picture of bond breaking and bond formation. nih.gov These computational studies are not only used to analyze known reactions but also have the potential to predict new, undiscovered chemical transformations. researchgate.netrsc.org The ability to computationally screen potential reaction pathways can save significant time and resources in the experimental design of new synthetic methodologies for 2-alkylsemicarbazide derivatives. scienceopen.com

Advanced Applications in Organic Synthesis and Materials Science

Role as Intermediates in the Synthesis of Complex Organic Architectures

Semicarbazides substituted at the 4-position, such as 4-Ethyl-2-propyl semicarbazide (B1199961), are considered common building blocks for introducing the semicarbazide motif into larger molecules. Their utility as synthetic intermediates is primarily centered on their reaction with carbonyl compounds and their role as precursors to various heterocyclic systems.

The most characteristic reaction of semicarbazides is the condensation with aldehydes and ketones to form semicarbazones. This reaction is a cornerstone of their application, as it allows for the conversion of simple carbonyl compounds into more complex derivatives with potential biological activity. For instance, researchers have synthesized series of 4-aryl substituted semicarbazones from various ketones, such as levulinic acid and terpenes (e.g., citral and R-(-)-carvone), to create novel compounds with significant anticonvulsant activity. This demonstrates a clear strategy where the semicarbazide intermediate acts as a scaffold to link a lipophilic moiety (the terpene) to a pharmacologically active semicarbazone group.

Furthermore, the semicarbazide functional group is a key precursor in the synthesis of a wide array of heterocyclic compounds. These cyclic structures are of immense interest in medicinal chemistry due to their presence in numerous bioactive molecules. Semicarbazide derivatives can be cyclized to form heterocyclic rings such as thiadiazoles and pyrazoles, showcasing their versatility in constructing diverse and complex organic architectures. The development of facile, one-pot synthesis methods allows for the creation of diverse libraries of 4-substituted semicarbazides, making these valuable intermediates readily available for broader use in synthetic chemistry.

| Intermediate Class | Reactant | Resulting Architecture | Application/Significance |

|---|---|---|---|

| 4-Substituted Semicarbazides | Aldehydes or Ketones | Semicarbazones | Creation of compounds with biological activity (e.g., anticonvulsants). |

| Semicarbazide Derivatives | Cyclizing Agents (e.g., bromine/acetic acid) | Heterocyclic Compounds (e.g., Thiadiazoles) | Formation of core structures for pharmaceuticals and agrochemicals. |

| Semicarbazide Hydrochloride | Chalcones | Pyrazoline Derivatives | Synthesis of five-member heterocyclic compounds with potential pharmacological activities. |

Application in Functional Polymeric Material Design

The reactivity of the semicarbazide group makes it a valuable component in the design and creation of functional polymers and materials. A primary application in this area is its use as a cross-linking agent to enhance the physical properties of polymer-based coatings.

Semicarbazide compositions can be used as highly effective cross-linking agents for aqueous polymer systems, particularly in the formulation of waterborne paints and coatings. In these systems, a polymer is designed to contain carbonyl groups. When the semicarbazide composition is added, it forms a stable, one-pack system that cross-links at room temperature as water evaporates. This process, based on the dehydration condensation reaction between the carbonyl groups on the polymer and the hydrazide groups of the semicarbazide, creates a durable cross-linked polymer network. The resulting coating film exhibits significantly improved physical properties, including enhanced hardness, water resistance, and stain resistance, compared to non-cross-linked coatings. This technology is particularly valuable as it aligns with the environmental trend of shifting from organic solvent-based systems to waterborne systems.

Beyond coatings, semicarbazide functionalization is employed to create advanced materials at the molecular level. For example, silicon surfaces have been successfully functionalized with semicarbazide groups. This is achieved by covalently binding semicarbazide-terminated molecules to the silicon substrate. The resulting surface can then be used for the site-specific immobilization of other molecules, such as peptides, demonstrating an application in the creation of functional biomaterials.

| Application Area | Role of Semicarbazide | Material/System | Resulting Improvement/Function |

|---|---|---|---|

| Waterborne Coatings | Cross-linking Agent | Aqueous polymer compositions with carbonyl groups | Improved hardness, stain resistance, and water resistance of the final coating film. |

| Biomaterials/Surface Science | Surface Functionalization Group | Semicarbazide-functionalized Si(111) surfaces | Enables site-specific immobilization of biomolecules like peptides. |

Utilization in Analytical Chemistry for Derivatization and Detection Strategies

In analytical chemistry, derivatization is a technique used to chemically modify a compound to produce a new compound with properties that are better suited for analysis, such as improved detectability. The semicarbazide functional group plays a dual role in this field: it is used both as a derivatizing reagent for the detection of other molecules and as a target for derivatization to enable its own detection.

Historically, semicarbazide is well-known as a classical reagent for the qualitative analysis of aldehydes and ketones. The reaction between semicarbazide and a carbonyl compound produces a corresponding semicarbazone, which is typically a stable, crystalline solid with a sharp and characteristic melting point. This property is highly useful for identifying an unknown aldehyde or ketone. By preparing the semicarbazone derivative and measuring its melting point, an analyst can confirm the identity of the original carbonyl compound.

Conversely, derivatization is also a crucial strategy for the detection and quantification of semicarbazide itself, especially in complex matrices like food products. Semicarbazide is a polar molecule, which can make it difficult to analyze with certain techniques like reversed-phase liquid chromatography, where it may not be retained well on the column. To overcome this, a derivatizing reagent is used to react with the semicarbazide molecule, altering its chemical properties to make it more amenable to separation and detection. For example, 2-nitrobenzaldehyde has been used as a derivatization reagent to enhance the retention of semicarbazide on chromatography columns. Other reagents, such as 4-nitrobenzoyl chloride, are used to attach a chromophore to the semicarbazide molecule, allowing for sensitive detection using high-performance liquid chromatography with ultraviolet (HPLC-UV) detection.

| Strategy | Role of Semicarbazide | Target Analyte | Derivatizing Reagent | Purpose and Method |

|---|---|---|---|---|

| Analyte Identification | Derivatizing Reagent | Aldehydes & Ketones | Semicarbazide Hydrochloride | Forms solid semicarbazone derivatives with sharp melting points for qualitative identification. |

| Analyte Quantification | Analyte | Semicarbazide | 4-Nitrobenzoyl Chloride | Tags semicarbazide with a UV-active group for sensitive quantification by HPLC-UV. |

| Improved Chromatography | Analyte | Semicarbazide | 2-Nitrobenzaldehyde | Increases hydrophobicity to improve retention in reversed-phase liquid chromatography. |

Conclusion and Future Research Perspectives

Synthesis of Novel 4-Ethyl-2-propyl Semicarbazide (B1199961) Derivatives with Tunable Reactivity

The synthesis of novel derivatives stemming from the 4-Ethyl-2-propyl semicarbazide core is a promising avenue for future research. The reactivity of the semicarbazide moiety can be modulated by introducing a variety of functional groups, leading to compounds with a wide spectrum of chemical behaviors. For instance, the condensation reaction between a ketone or aldehyde and semicarbazide is a well-established method for forming semicarbazones, which are instrumental in the identification and characterization of carbonyl compounds. byjus.com

Future synthetic strategies could explore the introduction of electronically diverse substituents onto the ethyl and propyl chains, as well as modifications to the semicarbazide backbone itself. Such derivatization could yield libraries of compounds with fine-tuned reactivity, solubility, and chelating properties. The exploration of different reaction conditions, including catalysts and solvent systems, will be crucial in optimizing the synthesis of these novel derivatives.

Table 1: Hypothetical this compound Derivatives and Their Potential Research Applications

| Derivative | Potential Modification | Potential Research Application |

| Compound A | Introduction of a nitro group | Exploration of altered electronic properties and reactivity. |

| Compound B | Incorporation of a heterocyclic ring | Investigation of novel coordination chemistry and biological activity. |

| Compound C | Halogenation of the alkyl chains | Study of substituent effects on reaction kinetics. |

This table presents hypothetical derivatives for future research and does not represent existing compounds.

Exploration of Understudied Reaction Pathways and Transformation Capabilities

The reaction of semicarbazide with dicarbonyl compounds, such as acetylacetone, can lead to the formation of heterocyclic structures like pyrazoles, which have diverse biological activities. nih.gov However, the intermediates in these reactions, such as hydroxypyrazolines, remain largely understudied. nih.gov A deeper investigation into the reaction pathways of this compound with various electrophiles could unveil novel chemical transformations.

Future studies should aim to isolate and characterize transient intermediates to gain a more complete understanding of the reaction mechanisms. The use of advanced spectroscopic techniques and kinetic studies will be instrumental in elucidating these pathways. Furthermore, exploring the reactivity of this compound under different conditions, such as in the presence of acid or base catalysts, could lead to the discovery of new synthetic methodologies. nih.gov

Development of Advanced Computational Models for Semicarbazide Systems

Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and reaction outcomes. controlledreleasesociety.orgnih.gov The development of advanced computational models for semicarbazide systems, including this compound, holds significant promise for accelerating research in this area. These models can provide insights into the electronic structure, conformational preferences, and reactivity of these molecules.

Future computational work could focus on:

Quantum Mechanical Calculations: To accurately predict the geometric and electronic properties of this compound and its derivatives.

Molecular Dynamics Simulations: To study the behavior of these molecules in different solvent environments and their interactions with other chemical species.

Reaction Pathway Modeling: To elucidate the mechanisms of known reactions and predict the feasibility of new transformations.

By combining computational predictions with experimental validation, researchers can adopt a more rational approach to the design and synthesis of novel semicarbazide-based compounds.

Table 2: Potential Computational Approaches for Studying this compound

| Computational Method | Research Goal | Potential Outcome |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity indices. | Prediction of reactive sites and reaction mechanisms. |

| Ab initio Molecular Dynamics | Simulate behavior in solution. | Understanding of solvation effects and intermolecular interactions. |

| Transition State Searching | Identify and characterize transition states of reactions. | Insight into reaction kinetics and pathways. |

This table outlines potential computational studies for future research.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 4-ethyl-2-propyl semicarbazide in biological or environmental samples?

- Methodology : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a linear range of 0.5–100 μg/kg, achieving a detection limit of 0.5 μg/kg. Validate the method with recovery rates (85.1–114.6%) and precision (RSD 3.2–6.9%) . For enhanced sensitivity, employ upconversion luminescence-based nanosensors, which leverage lanthanide-doped nanoparticles to detect semicarbazide at trace levels via near-infrared excitation .

Q. How does pH influence the formation of semicarbazide derivatives during food processing?

- Experimental Design : Monitor semicarbazide (SEM) formation under controlled pH conditions. Studies in poultry processing show SEM production occurs at pH 9–13, with no detection below pH 7. Use buffered solutions (e.g., peracetic acid) in chill-tank simulations to replicate industrial conditions and quantify SEM via hyperspectral imaging or HSI-coupled AI .

Q. What are the primary non-antibiotic sources of semicarbazide in crustacean aquaculture?

- Data Analysis : Investigate endogenous SEM formation in prawns (Macrobrachium rosenbergii) by comparing SEM levels in muscle, hepatopancreas, and exoskeleton. Use isotopic labeling (e.g., N) to distinguish SEM from nitrofurazone metabolites. Reference background studies showing SEM occurs naturally in shellfish due to arginine degradation under heat stress .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) elucidate the hydrolysis mechanism of semicarbazide by urease?

- Kinetic Protocol : Conduct competitive isotope experiments using N-labeled semicarbazide. Measure KIEs for both the leaving-N (1.0045 ± 0.0003) and non-leaving-N (1.0010 ± 0.0004) groups during urease-catalyzed hydrolysis at pH 6.0. Validate via ion-exchange chromatography and IRMS analysis of reaction intermediates .

Q. What experimental strategies resolve contradictions in semicarbazide’s role as a microbiological antagonist?

- Contradiction Analysis : Replicate assays from conflicting studies (e.g., SEM’s inhibition of B. subtilis vs. synergism with streptomycin). Control variables include SEM concentration (0.5–10.0 μg/mL), pH (4–8 vs. 9–13), and microbial strain specificity. Cross-reference data with aminoglycoside interaction studies to identify context-dependent effects .

Q. How can hyperspectral imaging (HSI) and AI optimize semicarbazide mitigation in poultry processing?

- Method Development : Train AI models on HSI datasets correlating SEM levels with processing parameters (e.g., antimicrobial treatments, chilling duration). Validate models using chicken leg quarters from multiple facilities. Prioritize conditions that reduce SEM formation, such as alternative antimicrobials (e.g., peracetic acid substitutes) .

Q. What molecular interactions govern semicarbazide’s efficacy as an oxygen scavenger in corrosion prevention?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.